molecular formula C12H19NO4 B14026700 Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

Cat. No.: B14026700
M. Wt: 241.28 g/mol
InChI Key: FAHIMIGUGVUDBG-IWSPIJDZSA-N
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Description

Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its bicyclic structure, which includes a seven-membered ring fused to a four-membered ring. The presence of the Boc group is significant in organic synthesis, particularly in the protection of amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[410]heptane-5-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated systems to monitor and adjust reaction conditions can enhance yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an amine group that can participate in further chemical reactions. This property makes it useful in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
  • Rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Uniqueness

Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7(10(14)15)8-6-9(8)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1

InChI Key

FAHIMIGUGVUDBG-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]2[C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)C(=O)O

Origin of Product

United States

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